2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine
Overview
Description
2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine is a chemical compound characterized by the presence of a pyrrolidine ring attached to an ethoxy group, which is further connected to an ethylamine group
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been reported to exhibit selectivity towards various biological targets .
Mode of Action
It’s worth noting that the pyrrolidine ring is a common feature in many bioactive molecules, suggesting that it may play a crucial role in the interaction with biological targets .
Result of Action
The presence of the pyrrolidine ring in various bioactive molecules suggests that it may contribute significantly to their biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine typically involves the reaction of pyrrolidine with ethylene oxide to form 2-(2-Pyrrolidin-1-yl-ethoxy)ethanol. This intermediate is then reacted with ammonia or an amine to yield the final product, this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts may also be explored to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
2-(2-Pyrrolidin-1-yl-ethoxy)-benzaldehyde: Similar structure but with a benzaldehyde group instead of an ethylamine group.
2-(2-Pyrrolidin-1-yl-ethoxy)-ethanol: An intermediate in the synthesis of 2-(2-Pyrrolidin-1-yl-ethoxy)-ethylamine.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-pyrrolidin-1-ylethoxy)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c9-3-7-11-8-6-10-4-1-2-5-10/h1-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUDLLYZCECVNGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001285015 | |
Record name | 2-[2-(1-Pyrrolidinyl)ethoxy]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001285015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160687-47-8 | |
Record name | 2-[2-(1-Pyrrolidinyl)ethoxy]ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160687-47-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-(1-Pyrrolidinyl)ethoxy]ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001285015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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